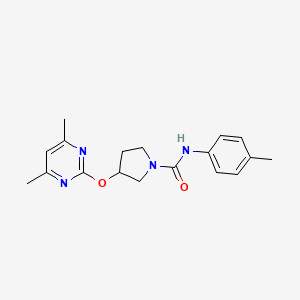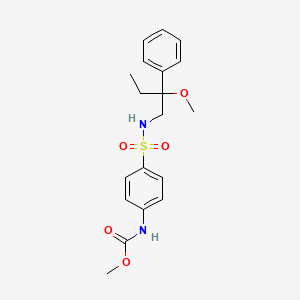
methyl (4-(N-(2-methoxy-2-phenylbutyl)sulfamoyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "methyl (4-(N-(2-methoxy-2-phenylbutyl)sulfamoyl)phenyl)carbamate" appears to be a complex molecule with potential relevance in medicinal chemistry and drug development. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that could be pertinent to understanding its properties and synthesis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful protection and deprotection of functional groups. For instance, the synthesis of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides is achieved by reacting N-methoxymethyl-N-methylcarbamoyl(trimethyl)silane with N-sulfonylimines under catalyst-free conditions, yielding good to excellent yields . Similarly, the protection of sulfamate NH protons with 2,4-dimethoxybenzyl groups enables the stable synthesis of phenolic O-sulfamates, which are suitable for multi-step synthesis and can be deprotected with trifluoroacetic acid . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate phenyl and methoxy substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by spectroscopic methods and, in some cases, by single crystal X-ray diffraction . The bifunctional ligands discussed in the papers have shown the ability to coordinate with metal ions such as uranium(VI) and cerium(III), which suggests that the target compound may also exhibit interesting coordination properties due to its functional groups .
Chemical Reactions Analysis
The papers describe various chemical reactions, including three-component condensation reactions to form functionally substituted hetarylcarbamates . These reactions involve the condensation of carbamate precursors with other reagents like ninhydrin and L-proline or isatin and benzylamine, leading to the formation of complex heterocyclic structures . Such reactions could be relevant when considering the chemical reactivity of the target compound.
Physical and Chemical Properties Analysis
While the papers do not directly provide physical and chemical properties of the target compound, they do offer insights into the stability and reactivity of similar molecules. For example, N-protected sulfamates are stable to various conditions, including oxidizing and reducing agents, bases, and nucleophiles . Additionally, thermal studies on coordination compounds with ligands similar to the target compound's functional groups have shown that these ligands can be completely destroyed upon incineration, indicating their potential thermal lability .
Applications De Recherche Scientifique
Biological and Nonbiological Modifications
Methylcarbamate insecticides, including compounds similar in structure to methyl (4-(N-(2-methoxy-2-phenylbutyl)sulfamoyl)phenyl)carbamate, undergo various biological and nonbiological modifications. These modifications, such as hydrolysis, oxidation, dealkylation, and conjugation, occur in animals, plants, and insects, forming products that can be conjugated, stored, or excreted. These processes significantly impact the environmental fate and biological activity of these compounds (Knaak Jb, 1971).
Synthesis of α,β-Unsaturated N-methoxy-N-methylamides
Research has focused on the synthesis of compounds structurally related to this compound. For instance, the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds is an area of interest, highlighting the diverse applications of these compounds in chemical synthesis and possibly in developing new materials or pharmaceuticals (Beney, Boumendjel & Mariotte, 1998).
Synthesis of 2,5-Diaryl-1,3-Oxazoles
The synthesis of 2,5-diaryl-1,3-oxazoles containing a carbamate group, similar to the methyl carbamate group, demonstrates the versatility of these compounds in the creation of complex chemical structures. This research might have implications in material science and the development of novel chemical entities (Velikorodov, Shustova & Nosachev, 2017).
Non-Phosgene Route for Synthesis
A non-phosgene route for synthesizing methyl N-phenyl carbamate, related to this compound, has been explored. This study is significant for environmental and safety considerations, as it seeks to reduce hazardous chemicals in the synthesis process (Gao, Li, Zhang & Zhang, 2007).
Antimicrobial and Antimitotic Agents
Studies on compounds structurally similar to this compound have shown potential as antimicrobial and antimitotic agents. These findings indicate potential applications in medical and pharmaceutical research, possibly leading to the development of new therapeutic agents (Karim et al., 2020).
Propriétés
IUPAC Name |
methyl N-[4-[(2-methoxy-2-phenylbutyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-4-19(26-3,15-8-6-5-7-9-15)14-20-27(23,24)17-12-10-16(11-13-17)21-18(22)25-2/h5-13,20H,4,14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNBHKUASPENJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide](/img/structure/B2547373.png)
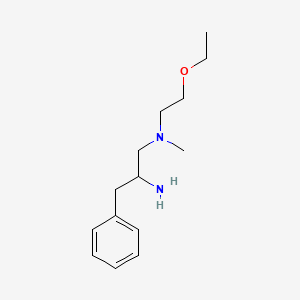
![1-(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2547376.png)
![3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2547377.png)
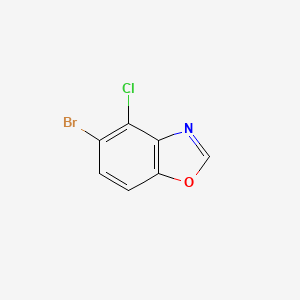



![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547386.png)
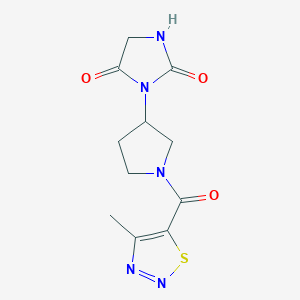
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide](/img/structure/B2547388.png)
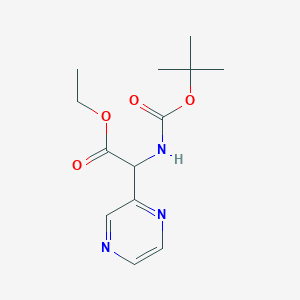
![6-Cyclopropyl-2-[[1-[2-(2-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2547390.png)
